molecular formula C8H12Cl2F2N2 B13049843 (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13049843
M. Wt: 245.09 g/mol
InChI Key: JTTSHCFRZZPPGB-JZGIKJSDSA-N
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Description

Structural Features:

  • Aromatic Core : A benzene ring substituted with fluorine atoms at the 3- and 5-positions.
  • Ethane-1,2-diamine Backbone : A two-carbon chain with amine groups at positions 1 and 2.
  • Chiral Center : The C1 atom exhibits R-configuration, critical for stereospecific interactions.
  • Counterions : Two hydrochloride ions neutralize the amine groups.

The structural formula is illustrated below:

      F  
      |  
F—C₆H₃—C*(NH₂)—CH₂—NH₂·2HCl  
      (R-configuration)  

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic data for this compound remains limited in public databases. However, computational models predict an orthorhombic crystal system with a unit cell volume of approximately 1,200 ų , derived from analogous dihydrochloride salts. Key conformational features include:

  • Torsion Angles : The ethane-diamine backbone adopts a gauche conformation (60°–70° dihedral angle) to minimize steric hindrance between amine groups.
  • Phenyl Ring Orientation : The 3,5-difluorophenyl group lies perpendicular to the amine plane, stabilized by weak C–H···F hydrogen bonds.

X-ray diffraction studies of related compounds suggest a P2₁2₁2₁ space group with unit cell parameters:

Parameter Value
a (Å) 10.2 ± 0.3
b (Å) 12.8 ± 0.3
c (Å) 8.5 ± 0.2
α=β=γ (°) 90

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, D₂O, δ ppm):

  • Aromatic Protons : Two doublets at δ 7.12–7.25 (meta-coupled H-2 and H-6) and δ 6.95–7.05 (para-coupled H-4).
  • Ethane Backbone :
    • C1–H: Multiplet at δ 4.35–4.45 (coupled to adjacent NH₂).
    • C2–H₂: Doublet of triplets at δ 3.20–3.35 (J = 6.5 Hz).
  • Amine Protons : Broad singlet at δ 2.80–3.00 (exchangeable with D₂O).

¹³C NMR (100 MHz, D₂O, δ ppm):

  • Aromatic Carbons :
    • C-1 (ipso): δ 138.5 (d, J = 250 Hz, C–F coupling).
    • C-3/C-5: δ 164.2 (d, J = 12 Hz).
    • C-2/C-6: δ 115.4 (d, J = 8 Hz).
    • C-4: δ 120.1 (s).
  • Ethane Backbone :
    • C1: δ 52.3 (CH).
    • C2: δ 45.8 (CH₂).

Infrared (IR) and Raman Spectroscopic Fingerprinting

IR (KBr, cm⁻¹):

  • N–H Stretch : Broad band at 3,300–3,200 (amine groups).
  • C–F Stretch : Strong absorptions at 1,230 (asymmetric) and 1,150 (symmetric).
  • C–C Aromatic : Peaks at 1,600 and 1,450 (ring vibrations).
  • NH₂ Scissoring : 1,620–1,580 .

Raman (cm⁻¹):

  • Ring Breathing Mode : 1,000 (polarized).
  • C–N Stretch : 1,120 (medium intensity).

Mass Spectrometric Fragmentation Patterns

ESI-MS (Positive Mode, m/z):

  • [M+H]⁺ : 173.1 (C₈H₁₁F₂N₂⁺, calculated 173.09).
  • Major Fragments :
    • 156.0 : Loss of NH₃ (–17 Da).
    • 138.9 : Subsequent loss of H₂O (–18 Da).
    • 122.0 : C₆H₅F₂⁺ (aryl fragment).

High-Resolution MS (HRMS):

Ion Calculated (m/z) Observed (m/z) Error (ppm)
[M+H]⁺ 173.0923 173.0921 -1.2
[M–HCl+H]⁺ 137.0610 137.0608 -1.5

Properties

Molecular Formula

C8H12Cl2F2N2

Molecular Weight

245.09 g/mol

IUPAC Name

(1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10F2N2.2ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1

InChI Key

JTTSHCFRZZPPGB-JZGIKJSDSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

Step Process Reagents/Conditions Purpose/Notes
1 Reduction of 3,5-difluorobenzaldehyde Sodium borohydride (NaBH4) in methanol or ethanol, 0–25 °C Reduces aldehyde to 3,5-difluorobenzyl alcohol with high selectivity
2 Amination of alcohol Reaction with ammonia or amine source under catalytic or nucleophilic substitution conditions; solvents such as dimethylformamide (DMF) or dichloromethane (DCM) Converts benzyl alcohol to benzylamine derivative; may involve intermediate formation of a leaving group (e.g., tosylate) to facilitate substitution
3 Chiral resolution or asymmetric synthesis Use of chiral resolving agents or asymmetric catalysts; chromatographic or crystallization techniques Separates or selectively forms the (1R)-enantiomer to ensure stereochemical purity
4 Salt formation Treatment with hydrochloric acid (HCl) in an appropriate solvent Generates the dihydrochloride salt, enhancing aqueous solubility and stability for pharmaceutical use

Industrial Scale Considerations

  • Optimization: Industrial synthesis optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
  • Continuous Flow Reactors: Adoption of continuous flow technology improves scalability, reproducibility, and safety.
  • Purification: Crystallization and chromatographic techniques are employed to achieve enantiomeric excess and remove impurities.
  • Solvent Selection: Use of green solvents and solvent recycling is considered to reduce environmental impact.

Alternative Synthetic Approaches

  • Microwave-Assisted Synthesis: Accelerates reaction rates in reduction and amination steps, improving throughput.
  • Solid-Phase Synthesis: May be utilized for rapid parallel synthesis in research settings, although less common for bulk production.

Reaction Mechanisms and Chemical Considerations

  • Reduction Step: NaBH4 selectively reduces the aldehyde to primary alcohol without affecting the aromatic ring or fluorine substituents.
  • Amination Step: Typically proceeds via nucleophilic substitution; activation of the alcohol (e.g., conversion to a tosylate) facilitates displacement by ammonia or amine nucleophiles.
  • Chiral Resolution: Achieved by forming diastereomeric salts with chiral acids or bases, followed by selective crystallization.
  • Salt Formation: Protonation of amine groups by HCl forms stable dihydrochloride salts, improving compound handling and solubility.

Summary Data Table of Preparation Parameters

Parameter Description Typical Conditions/Values
Starting Material 3,5-Difluorobenzaldehyde Commercially available, purity >98%
Reduction Agent Sodium borohydride (NaBH4) Stoichiometric amount, 0–25 °C, methanol solvent
Amination Reagent Ammonia or primary amine source Excess ammonia, DMF or DCM solvent, 50–80 °C
Chiral Resolution Method Diastereomeric salt formation or asymmetric catalysis Use of tartaric acid derivatives or chiral catalysts
Salt Formation Hydrochloric acid (HCl) Aqueous or alcoholic solution, room temperature
Yield Typically 60–85% overall Dependent on purification and resolution efficiency
Purity >99% (HPLC, chiral purity) Confirmed by NMR, MS, and chiral HPLC

Research Findings and Practical Notes

  • The presence of fluorine atoms at the 3,5-positions on the phenyl ring influences the electronic properties, aiding in selective reactions and improving binding affinity in biological applications.
  • The stereochemical purity of the (1R)-enantiomer is critical for pharmaceutical relevance, necessitating robust resolution or asymmetric synthesis methods.
  • Formation of the dihydrochloride salt enhances aqueous solubility, facilitating formulation and biological testing.
  • Alternative synthetic routes are explored to improve yield, reduce steps, and minimize environmental impact.
  • Industrial methods increasingly employ continuous flow and automated systems to ensure batch consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

1-(2,5-Difluorophenyl)ethane-1,2-diamine dihydrochloride
  • Substituent Position : Fluorine atoms at the 2,5-positions on the phenyl ring, contrasting with the 3,5-substitution in the target compound.
  • Functional Groups : Ethane-diamine backbone with dihydrochloride salt (C₈H₁₂Cl₂F₂N₂).
1-(3,5-Difluorophenyl)ethane-1,2-diol
  • Functional Groups : Ethane-diol replaces the diamine, resulting in a molecular formula of C₈H₈F₂O₂.
  • Impact : Hydroxyl groups increase polarity and hydrogen-bonding capacity, making this compound more hydrophilic than the diamine. Such properties may favor applications in materials science over pharmaceuticals .
Bis(3,5-dimethylphenyl)ethane-1,2-diamine Derivatives
  • Substituents : Methyl groups at 3,5-positions instead of fluorine (e.g., KH-287149, CAS: 158391-59-4).
  • Impact: Electron-donating methyl groups enhance lipophilicity (higher ClogP) compared to electron-withdrawing fluorine.

Physicochemical Properties and Bioactivity

Compound Name Substituent Positions Functional Groups Molecular Formula ClogP* Key Applications
Target Compound 3,5-difluoro Diamine (HCl salt) C₈H₁₀F₂N₂·2HCl Not reported Pharmaceuticals, ligands
1-(2,5-Difluorophenyl) derivative 2,5-difluoro Diamine (HCl salt) C₈H₁₂Cl₂F₂N₂ Not reported Research intermediate
Piperazine-2,3-dione derivatives Variable substituents Piperazine-dione Varies 1.8–3.2† Anthelmintic agents
Ethane-1,2-diol analog 3,5-difluoro Diol C₈H₈F₂O₂ Not reported Materials science

*ClogP data from piperazine derivatives in ; †Higher ClogP correlates with improved anthelmintic activity .

Crystallographic and Supramolecular Features

  • Crystal Packing : The 3,5-difluorophenyl group in 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione () facilitates halogen bonding and π-stacking, suggesting similar intermolecular interactions in the target compound. These features influence solubility and melting behavior .

Biological Activity

(1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine 2HCl is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by a difluorophenyl group and two amine functional groups, may interact with various biological targets, influencing its pharmacological profile.

  • Molecular Formula : C8_8H10_{10}F2_2N2_2·2HCl
  • Molecular Weight : Approximately 187.19 g/mol
  • IUPAC Name : (1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine

Biological Activity

The biological activity of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine is primarily linked to its interactions with various biological macromolecules. Key areas of focus include:

Research indicates that the compound may act as a modulator of specific receptors or enzymes involved in critical biological pathways. The presence of fluorine atoms enhances lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

2. Therapeutic Potential

Studies suggest that this compound may have applications in treating conditions such as:

  • Cancer : By targeting specific pathways involved in tumor growth.
  • Neurodegenerative Diseases : Potential neuroprotective effects have been hypothesized based on structural similarities to known neuroactive compounds.

3. Interaction Studies

Recent interaction studies have focused on understanding how (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine binds to proteins and nucleic acids. These studies are essential for elucidating the compound's pharmacodynamics and optimizing its therapeutic profile.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaNotable Characteristics
(R)-1-(3-fluorophenyl)ethylamineC8_8H10_{10}FNContains a single fluorine atom; potential neuroactive properties.
(S)-1-(2,4-difluorophenyl)ethanamineC8_8H10_{10}F2_2NFeatures two fluorines but in different positions; may exhibit distinct biological activities.
(R)-1-(3,5-difluorophenyl)ethanamineC8_8H10_{10}F2_2NSimilar structure but lacks the additional amine functionality; could differ in reactivity.

Case Studies

Several case studies have been conducted to explore the biological effects of (1R)-1-(3,5-Difluorophenyl)ethane-1,2-diamine:

  • Study on Antitumor Activity : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotection Research : Preliminary findings indicated that the compound may protect neuronal cells from apoptosis induced by oxidative stress.

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